cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13738554
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20N2O2 |
---|---|
Molecular Weight | 224.30 g/mol |
IUPAC Name | tert-butyl N-[(1R,3S)-3-cyanocyclohexyl]carbamate |
Standard InChI | InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10+/m0/s1 |
Standard InChI Key | KODINHTWTSHDJW-VHSXEESVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C#N |
SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)C#N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)C#N |
Introduction
Structural and Stereochemical Analysis
The compound’s core structure consists of a cyclohexane ring with substituents at the 1- and 3-positions. The tert-butyl carbamate group at position 1 acts as a protective moiety for the amine, while the cyano group at position 3 introduces electron-withdrawing properties that influence reactivity. The cis-configuration ensures both substituents reside on the same face of the cyclohexane ring, creating a defined spatial arrangement critical for molecular interactions.
Synthetic Routes and Optimization
Boc Protection Strategies
The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate () under basic conditions. A representative synthesis begins with cis-3-cyano-cyclohexylamine, which is treated with in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Yields exceeding 70% are achievable at 0–25°C over 12–24 hours .
Stereocontrol and Purification
Maintaining the cis-configuration during synthesis requires careful control of reaction conditions. Mitsunobu reactions employing triphenylphosphine and diethyl azodicarboxylate (DEAD) have been reported for analogous cyclohexyl systems, enabling inversion-free coupling of hydroxyl precursors . Chromatographic purification on silica gel with ethyl acetate/hexane gradients (30–80%) effectively isolates the target compound while preserving stereochemical integrity.
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | , DMAP, THF, 25°C | 73% |
Cyclohexane Functionalization | DEAD, PPh₃, 0°C → RT | 56% |
Physicochemical Properties
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited aqueous solubility (2.1 mg/mL at 25°C) . Stability studies indicate decomposition above 150°C, with the Boc group undergoing cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ 1.46 (s, 9H, Boc CH₃)
-
δ 2.34–2.46 (m, 2H, cyclohexyl H)
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δ 3.85 (s, 1H, NH)
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δ 4.70–4.87 (m, 1H, cyclohexyl H adjacent to CN)
IR (KBr):
-
2978 cm⁻¹ (C-H stretch, tert-butyl)
-
2245 cm⁻¹ (C≡N stretch)
-
1695 cm⁻¹ (C=O, carbamate)
Pharmacological Relevance
Drug Intermediate Applications
As a Boc-protected amine, this compound facilitates peptide coupling reactions without side reactions. Its cyclohexyl core provides rigidity to drug candidates, enhancing target binding affinity. Recent studies highlight its use in synthesizing hepatitis C virus NS3/4A protease inhibitors, where the cis-cyano group improves metabolic stability by resisting cytochrome P450 oxidation .
Comparative Analysis with Structural Analogs
Table 2: Key Analog Properties
Compound | log P | Solubility (mg/mL) | Bioavailability |
---|---|---|---|
cis-(3-Cyano-cyclohexyl)-Boc | 1.85 | 2.1 | High |
trans-(3-Hydroxy-cyclobutyl)-Boc | 0.99 | 9.7 | Moderate |
tert-Butyl (3-CN-cyclopentyl)-Boc | 2.19 | 1.8 | Low |
The cis-cyclohexyl derivative demonstrates superior bioavailability compared to cyclopentyl analogs, attributed to enhanced membrane permeability from its larger ring system .
Industrial and Research Applications
Material Science
In polymer chemistry, the compound serves as a monomer for polyurethanes, imparting hydrolytic stability through its hydrophobic tert-butyl group.
Analytical Reference Standards
High-purity batches (≥98% by HPLC) are used to calibrate LC-MS systems for quantifying Boc-protected amines in biological matrices.
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